molecular formula C15H17Cl2NO B2611144 [5-Chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine hydrochloride CAS No. 2089258-30-8

[5-Chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine hydrochloride

Cat. No. B2611144
CAS RN: 2089258-30-8
M. Wt: 298.21
InChI Key: JSVOUVRXZJKSHP-UHFFFAOYSA-N
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Description

“[5-Chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2089258-30-8 . It is a powder in physical form .


Molecular Structure Analysis

The molecular weight of this compound is 298.21 . The IUPAC name and InChI code are provided, which can be used to generate the molecular structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 298.21 . It is a powder in physical form . The storage temperature is 4 degrees .

Scientific Research Applications

Environmental Impact and Toxicity

Research has extensively investigated the occurrence, toxicity, and environmental degradation of chemically related compounds. For instance, triclosan, a chlorinated phenol similar in structure to the query compound, has been reviewed for its widespread use, environmental persistence, and potential transformation into more toxic compounds. The environmental presence of triclosan and its degradation products raises concerns regarding aquatic toxicity and the development of resistant bacterial strains (Bedoux et al., 2012).

Pharmacological and Toxicological Evaluations

Several studies have explored the pharmacological and toxicological profiles of chemically related compounds. For example, the toxicity of chlorinated hydrocarbons and their potential health effects have been a subject of critical reviews, pointing to the need for understanding the mechanisms of action and implications of exposure to such compounds (Kimbrough, 1972).

Molecular and Functional Imaging Studies

The action of psychedelic drugs, including those structurally related to the query compound, has been investigated through molecular and functional imaging studies. These studies aim to understand the neurochemical and psychological effects of such compounds, contributing to a broader comprehension of their therapeutic potential and mechanisms of action (Cumming et al., 2021).

Anti-inflammatory Applications

Emerging research suggests that certain psychedelic compounds, including those with structural similarities, could have anti-inflammatory properties. This novel application area explores how these compounds modulate inflammatory pathways, offering insights into potential therapeutic uses for inflammatory disorders (Flanagan & Nichols, 2018).

properties

IUPAC Name

[5-chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO.ClH/c1-10-3-5-14(7-11(10)2)18-15-6-4-13(16)8-12(15)9-17;/h3-8H,9,17H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVOUVRXZJKSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)Cl)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine hydrochloride

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